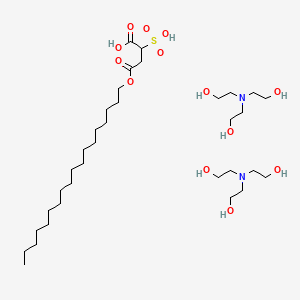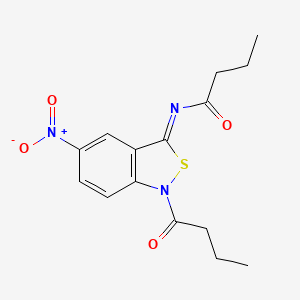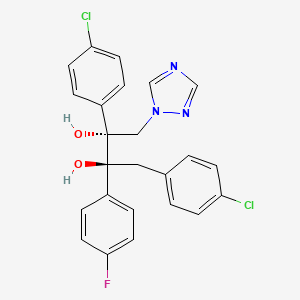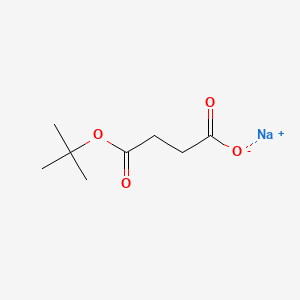
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include microwave irradiation, copper acetate, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. Additionally, it may interact with other molecular targets involved in various signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused with a pyridine ring and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b]pyrazines: These compounds have a triazole ring fused with a pyrazine ring and are known for their potential as c-Met kinase inhibitors.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds are hybrids of triazole and thiadiazine rings and have applications in drug design and development.
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
58744-90-4 |
|---|---|
Molecular Formula |
C13H14BrN3OS |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H14BrN3OS/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
NZKQYIYDFBUNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)





